2-[4-(Trifluoromethyl)benzyloxy]toluene
Description
Properties
Molecular Formula |
C15H13F3O |
|---|---|
Molecular Weight |
266.26 g/mol |
IUPAC Name |
1-methyl-2-[[4-(trifluoromethyl)phenyl]methoxy]benzene |
InChI |
InChI=1S/C15H13F3O/c1-11-4-2-3-5-14(11)19-10-12-6-8-13(9-7-12)15(16,17)18/h2-9H,10H2,1H3 |
InChI Key |
QWIPDZAZCUKLHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the treatment of autoimmune diseases and cancer.
Treatment of Autoimmune Disorders
Research indicates that derivatives of 2-[4-(trifluoromethyl)benzyloxy]toluene can serve as intermediates in synthesizing compounds that target S1P (sphingosine-1-phosphate) receptors, which are implicated in disorders such as psoriasis and multiple sclerosis. For instance, a study highlighted a specific derivative that demonstrated significant efficacy in reducing lymphocyte counts in animal models, indicating potential for treating autoimmune conditions .
Anticancer Properties
Another area of interest is the anticancer activity of compounds derived from this compound. Research has shown that these compounds can exhibit selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
Material Science Applications
In addition to medicinal uses, this compound has applications in material science, particularly in the development of advanced materials with specific properties.
Synthesis of Functional Polymers
The compound can be utilized as a building block for synthesizing functional polymers with enhanced thermal stability and chemical resistance. These polymers are valuable in industries ranging from electronics to coatings .
Dyes and Sensors
Research has also explored the use of this compound in creating dyes and sensors. Its unique chemical structure allows it to interact with light in specific ways, making it suitable for applications in optical sensors and colorimetric detection systems .
Case Study: Synthesis of S1P Receptor Modulators
A study focused on synthesizing a specific S1P receptor modulator using this compound as a precursor. The results demonstrated that the synthesized compound effectively reduced inflammatory markers in animal models, showcasing its potential as a therapeutic agent for autoimmune diseases .
Case Study: Development of Anticancer Agents
Another research project investigated the anticancer properties of derivatives synthesized from this compound. The study reported significant tumor reduction in treated mice compared to control groups, suggesting promising avenues for further development .
Data Tables
Here are summarized data tables illustrating key findings related to the applications of this compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized below:
Table 1: Substituent Effects and Functional Group Comparison
Key Observations:
- Electronic Effects : The trifluoromethyl group in this compound is a stronger electron-withdrawing group (EWG) compared to methyl (-CH₃) in para-xylene, which enhances electrophilic substitution resistance .
- Hybrid Substituents : Compounds like BPEB12 combine multiple EWGs (e.g., trifluoromethoxy and difluoro), leading to synergistic electronic effects useful in materials science .
Physicochemical Properties
- Lipophilicity: The -CF₃ group increases lipophilicity (logP) compared to non-fluorinated analogs, improving membrane permeability in drug candidates .
- Thermal Stability : Trifluoromethylated aromatics generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature reactions .
- Solubility : The benzyloxy group may reduce aqueous solubility compared to smaller substituents like methoxy, necessitating organic solvents (e.g., toluene, as in ) for synthesis .
Preparation Methods
Reaction Mechanism and Optimization
The process follows a classic Williamson ether synthesis pathway:
-
Deprotonation : 4-(Trifluoromethyl)phenol reacts with a base to form a phenoxide ion.
-
Nucleophilic Attack : The phenoxide attacks a benzyl halide (e.g., benzyl bromide or chloride), displacing the halide ion.
-
Product Isolation : The crude product is purified via recrystallization or column chromatography.
Critical parameters include:
-
Base Selection : Potassium carbonate in dimethylformamide (DMF) achieves 85% yield at 80°C. Stronger bases like NaH may cause side reactions.
-
Solvent Effects : Polar aprotic solvents (DMF, dimethylacetamide) enhance ion dissociation, accelerating reaction rates.
-
Temperature : Reflux conditions (100–120°C) are optimal for completing the reaction within 6–8 hours.
Table 1 : Alkylation Conditions and Yields
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 85 |
| NaOH | EtOH | 70 | 12 | 72 |
| NaH | THF | 60 | 6 | 68 |
Photocatalytic C–O Bond Formation
Recent advances leverage photoredox catalysis for constructing the benzyloxy-toluene linkage. The 9-(4-chloro-2,6-dimethylphenyl)-10-methylacridinium ion ([Acr⁺–XylCl]ClO₄⁻) has demonstrated exceptional activity in oxidizing toluene derivatives under visible light.
Mechanism of Photocatalytic Oxygenation
The triplet electron-transfer state of [Acr⁺–XylCl] (Eₒₓ = +2.21 V vs SCE) oxidizes toluene to a radical cation, which reacts with molecular oxygen to form a peroxyl intermediate. Subsequent disproportionation yields the benzyloxy group:
Key Advantages :
-
Mild Conditions : Reactions proceed at room temperature under visible light (λ > 420 nm).
-
Selectivity : Minimal over-oxidation to carboxylic acids observed.
Table 2 : Photocatalytic Performance Metrics
| Catalyst | Light Source | O₂ Pressure (atm) | Yield (%) |
|---|---|---|---|
| [Acr⁺–XylCl]ClO₄⁻ | 450 nm LED | 1 | 78 |
| [Acr⁺–Mes]ClO₄⁻ | 450 nm LED | 1 | <5 |
Grignard Reagent-Based Coupling
An alternative route employs Grignard reagents to couple trifluoromethylbenzyl precursors with toluene derivatives. This method is advantageous for introducing sterically hindered groups.
Synthetic Protocol
-
Grignard Formation : 4-(Trifluoromethyl)benzyl magnesium bromide is prepared from the corresponding benzyl bromide.
-
Coupling Reaction : The Grignard reagent reacts with toluoyl chloride in tetrahydrofuran (THF) at −20°C.
-
Workup : Hydrolysis with ammonium chloride yields the crude product, purified via silica gel chromatography.
Challenges :
-
Moisture Sensitivity: Requires strict anhydrous conditions.
-
Byproduct Formation**: Competing Friedel-Crafts alkylation may occur without temperature control.
Purification and Characterization
Recrystallization Techniques
High-purity 2-[4-(Trifluoromethyl)benzyloxy]toluene (>99%) is obtained via recrystallization from acetone/ether (3:1 v/v), exploiting differential solubility at low temperatures.
Analytical Validation
-
¹H NMR : Aromatic protons appear as multiplets at δ 7.2–7.8 ppm; the trifluoromethyl group shows a singlet at δ −62.5 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 296 (M⁺) confirms the molecular formula C₁₅H₁₁F₃O.
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Alkylation : Preferred for scalability (batch reactor compatibility) but generates halide waste.
-
Photocatalysis : Eco-friendly (O₂ as oxidant) but requires specialized UV/visible light reactors.
Table 3 : Industrial Feasibility Metrics
| Method | Capital Cost | Operational Cost | Environmental Impact |
|---|---|---|---|
| Alkylation | Low | Moderate | High (solvent waste) |
| Photocatalysis | High | Low | Low |
Q & A
Q. What are the common synthetic routes for 2-[4-(Trifluoromethyl)benzyloxy]toluene, and what key reaction conditions should be considered?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed cross-coupling (e.g., Sonogashira coupling) under inert atmospheres (argon) is effective. Key conditions include:
- Solvent : Toluene or triethylamine for reflux (60–100°C) .
- Catalysts : Tetrakis(triphenylphosphine)palladium(0) (0.09 mmol) and CuI (0.2 g) for facilitating coupling reactions .
- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress .
Q. How is the compound characterized post-synthesis, and what analytical techniques are essential for confirming its structure?
- Methodological Answer : Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : H and C NMR to identify aromatic protons, trifluoromethyl groups, and ether linkages.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- Infrared (IR) Spectroscopy : Detection of C-O-C (ether) and CF stretching vibrations.
Cross-referencing with computational models (e.g., DFT) enhances accuracy .
Q. What solvents and catalysts are typically employed in the synthesis of aryl ether derivatives like this compound?
- Methodological Answer :
- Solvents : Toluene is preferred for high-temperature reactions due to its boiling point (110°C). Triethylamine is used as a base in amidation reactions .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh)) for cross-coupling, and CuI for accelerating Sonogashira reactions .
Advanced Research Questions
Q. How can computational chemistry be utilized to predict the reactivity and stability of this compound in different reaction environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., toluene vs. polar aprotic solvents) to optimize reaction media.
- Thermodynamic Stability : Compute Gibbs free energy changes to predict byproduct formation .
Q. What strategies are effective in resolving contradictory spectroscopic data during the structural elucidation of this compound?
- Methodological Answer :
- Multi-Nuclear NMR : Use F NMR to resolve ambiguities in trifluoromethyl group positioning.
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of the ether linkage and substituent geometry.
- Isotopic Labeling : Introduce H or C labels to trace reaction pathways and validate intermediates .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity, and how can they be addressed?
- Methodological Answer :
- Key Challenges : Catalyst leaching, solvent recovery, and exothermicity in large batches.
- Solutions :
- Continuous Flow Systems : Improve heat dissipation and reduce side reactions.
- Catalyst Immobilization : Use silica-supported Pd catalysts for recyclability .
- Purity Control : Recrystallization from methanol or column chromatography under optimized solvent gradients .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound across different studies?
- Methodological Answer :
- Variable Screening : Compare catalyst loadings (e.g., 0.09 mmol vs. 0.15 mmol Pd), solvent purity, and reaction times.
- Reproducibility Protocols : Standardize inert atmosphere conditions (argon vs. nitrogen) and moisture control.
- Statistical Analysis : Apply ANOVA to identify significant variables affecting yield .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
